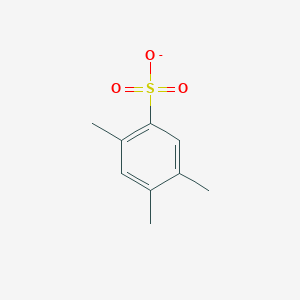![molecular formula C16H18N2O4S B280709 N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280709.png)
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, also known as MI-192, is a sulfonamide derivative that has been extensively studied for its potential as a therapeutic agent. MI-192 exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exerts its therapeutic effects through the inhibition of various enzymes and proteins. In cancer research, this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication. This compound also inhibits the activity of histone deacetylases, which are enzymes that regulate gene expression. In Alzheimer's disease research, this compound inhibits the activity of beta-secretase, an enzyme that is involved in the production of beta-amyloid. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Biochemical and Physiological Effects:
This compound exhibits a variety of biochemical and physiological effects, which make it a promising candidate for the treatment of various diseases. In cancer research, this compound induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In Alzheimer's disease research, this compound reduces the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound inhibits the aggregation of alpha-synuclein, which is involved in the development of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is its broad-spectrum activity against various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, and to have potential as a therapeutic agent in Alzheimer's disease and Parkinson's disease. One limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is the optimization of this compound for increased solubility and bioavailability. Another direction is the investigation of this compound in combination with other therapeutic agents for enhanced efficacy. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the condensation of 3-methoxypropylamine and 6-sulfonyl-1,2-dihydrobenzo[cd]indole-2,4-dione in the presence of a base. The resulting product is then treated with methyl iodide to yield this compound.
Applications De Recherche Scientifique
N-(3-methoxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid, which is a hallmark of Alzheimer's disease. In Parkinson's disease research, this compound has been shown to inhibit the aggregation of alpha-synuclein, a protein that is involved in the development of Parkinson's disease.
Propriétés
Formule moléculaire |
C16H18N2O4S |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(3-methoxypropyl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-18-13-7-8-14(23(20,21)17-9-4-10-22-2)11-5-3-6-12(15(11)13)16(18)19/h3,5-8,17H,4,9-10H2,1-2H3 |
Clé InChI |
JPDAKJFKKGHKPK-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
SMILES canonique |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NCCCOC)C=CC=C3C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)

![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)

![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)

![6-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B280640.png)
![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
